An In-depth Technical Guide to 3-Methoxy-4-methylbenzoyl chloride: Synthesis, Reactivity, and Applications in Pharmaceutical Research
An In-depth Technical Guide to 3-Methoxy-4-methylbenzoyl chloride: Synthesis, Reactivity, and Applications in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
3-Methoxy-4-methylbenzoyl chloride, identified by the CAS Number 87808-44-4, is a highly reactive acyl chloride that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1][2][3][4] Its unique trifunctionalized aromatic scaffold, featuring a reactive acyl chloride, an electron-donating methoxy group, and a methyl group, makes it a valuable synthon for introducing the 3-methoxy-4-methylbenzoyl moiety into a wide array of chemical structures. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and burgeoning role in the landscape of drug discovery and development, offering a technical resource for researchers and scientists in the field.
Physicochemical Properties of 3-Methoxy-4-methylbenzoyl chloride
A thorough understanding of the physicochemical properties of 3-Methoxy-4-methylbenzoyl chloride is paramount for its safe handling, storage, and effective utilization in synthetic protocols. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 87808-44-4 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | Colorless liquid (may appear as a solid at low temperatures) | [5] |
| Boiling Point | 60-70 °C at 0.04 mmHg | [5] |
| Solubility | Reacts with water and alcohols; soluble in many organic solvents (e.g., toluene, dichloromethane) | General chemical knowledge |
Synthesis of 3-Methoxy-4-methylbenzoyl chloride: A Robust and Scalable Protocol
The primary and most efficient route for the synthesis of 3-Methoxy-4-methylbenzoyl chloride is the chlorination of its corresponding carboxylic acid, 3-methoxy-4-methylbenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification process.
Experimental Protocol: Synthesis from 3-Methoxy-4-methylbenzoic Acid
This protocol outlines a well-established procedure for the preparation of 3-Methoxy-4-methylbenzoyl chloride.[5]
Materials:
-
3-methoxy-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Distillation apparatus (bulb-to-bulb or short path)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxy-4-methylbenzoic acid (e.g., 10.0 g, 60.17 mmol), toluene (e.g., 10 ml), and thionyl chloride (e.g., 15 ml, 210 mmol).[5]
-
Stir the mixture at reflux for a period of 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully evaporate the excess thionyl chloride and toluene under reduced pressure. This should be performed in a well-ventilated fume hood.
-
The crude 3-Methoxy-4-methylbenzoyl chloride can be purified by distillation, for example, using a bulb-to-bulb apparatus at 60-70°C under a high vacuum (0.04 mm of Hg), to yield the final product as a colorless liquid.[5]
Causality Behind Experimental Choices:
-
Use of Thionyl Chloride: Thionyl chloride is a highly effective chlorinating agent for carboxylic acids. The byproducts, sulfur dioxide and hydrogen chloride, are gases that can be easily removed, driving the reaction to completion and simplifying the workup.
-
Toluene as a Solvent: Toluene serves as a suitable solvent that is inert to the reaction conditions and has a boiling point appropriate for the reflux temperature.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the conversion of the carboxylic acid to the acyl chloride.
-
Distillation under Reduced Pressure: 3-Methoxy-4-methylbenzoyl chloride, like many acyl chlorides, can be sensitive to high temperatures. Distillation under reduced pressure allows for purification at a lower temperature, minimizing the risk of decomposition.
Reactivity Profile: A Gateway to Molecular Diversity
The reactivity of 3-Methoxy-4-methylbenzoyl chloride is dominated by the electrophilic nature of the acyl chloride functional group. This makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles.
Reaction with Amines:
3-Methoxy-4-methylbenzoyl chloride reacts readily with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of a wide range of biologically active molecules, where the amide bond is a common structural motif. The reaction typically proceeds rapidly at room temperature, often in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.
Friedel-Crafts Acylation:
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), 3-Methoxy-4-methylbenzoyl chloride can be used to acylate aromatic compounds in a Friedel-Crafts reaction.[6][7] This reaction forms a new carbon-carbon bond and is a powerful tool for the synthesis of substituted benzophenones and other aromatic ketones, which are important intermediates in medicinal chemistry.
Applications in Drug Discovery and Development
While specific, publicly disclosed final drug products synthesized directly from 3-Methoxy-4-methylbenzoyl chloride are not extensively documented, its precursor, 3-methoxy-4-methylbenzoic acid, is a known intermediate in the synthesis of various pharmaceutical candidates. It is utilized in the creation of molecules targeting a range of therapeutic areas, including anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) disorders. The conversion of the carboxylic acid to the more reactive acyl chloride is a common synthetic strategy to facilitate the formation of amide and ester linkages, which are prevalent in drug molecules.
Patents related to this chemical structure suggest its use in the synthesis of novel compounds for potential therapeutic applications.[1] For instance, the structural motif of 3-Methoxy-4-methylbenzoyl chloride can be found in compounds designed as enzyme inhibitors or receptor modulators, where the substituted phenyl ring can engage in specific binding interactions with the target protein.
Safety and Handling
As a reactive acyl chloride, 3-Methoxy-4-methylbenzoyl chloride must be handled with appropriate safety precautions in a well-ventilated chemical fume hood. It is corrosive and will react with moisture in the air and on the skin to produce hydrochloric acid, which can cause severe burns.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
Handling and Storage:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
3-Methoxy-4-methylbenzoyl chloride is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of pharmaceutical research and development. Its straightforward synthesis, coupled with its predictable and useful reactivity, makes it an attractive building block for the construction of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such well-characterized and readily accessible synthons will undoubtedly increase, solidifying the role of 3-Methoxy-4-methylbenzoyl chloride in the chemist's molecular toolbox.
References
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PubChem. (n.d.). 3-Hydroxy-4-methoxybenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Methoxy-4-methylbenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Added amines lead to competing reactions of PhCOCl to give anilides. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-4-methoxybenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 3-Methoxy-4-methyl-benzoyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 3-Hydroxy-4-methoxybenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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